1-Ethynyl-2-methylcyclohexane
Overview
Description
1-Ethynyl-2-methylcyclohexane is an organic compound with the molecular formula C9H14. It is a cycloalkane derivative featuring an ethynyl group (-C≡CH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methylcyclohexane can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from 1-ethynyl-2-methylcyclohexene, hydroboration followed by oxidation can yield the desired compound.
Catalytic Hydrogenation: Reduction of 1-ethynyl-2-methylcyclohexene using a suitable catalyst (e.g., palladium on carbon) can produce this compound.
Alkyne Metathesis: Using a suitable alkyne metathesis catalyst, 1-ethynyl-2-methylcyclohexene can be converted to the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or alkyne metathesis due to their scalability and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-2-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Substituted cyclohexanes
Scientific Research Applications
1-Ethynyl-2-methylcyclohexane is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethynyl-2-methylcyclohexane exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Ethyl-2-methylcyclohexane
1-Propynyl-2-methylcyclohexane
1-Butynyl-2-methylcyclohexane
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Properties
IUPAC Name |
1-ethynyl-2-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-7-5-4-6-8(9)2/h1,8-9H,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHWCJIZORFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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